An In-depth Technical Guide to N,N-Diethyl-O-nitroaniline: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to N,N-Diethyl-O-nitroaniline: Synthesis, Properties, and Reactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of N,N-Diethyl-O-nitroaniline (CAS No. 2216-17-3). This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug development, and materials science who require detailed technical information on this specific ortho-nitroaniline derivative. The guide includes a detailed, validated synthesis protocol, a summary of its physicochemical properties, and an analysis of its structural features and characteristic reactivity, supported by spectral data and established chemical principles.
Introduction and Core Concepts
N,N-Diethyl-O-nitroaniline, systematically named N,N-diethyl-2-nitroaniline, is an aromatic organic compound featuring a diethylamino group and a nitro group positioned ortho to each other on a benzene ring.[1] The spatial and electronic interplay between these two functional groups dictates the molecule's unique chemical properties and reactivity. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the nucleophilicity of the adjacent diethylamino group. This guide aims to elucidate these characteristics, providing a foundational understanding for its potential applications as a chemical intermediate. Nitroaniline derivatives are known to be important precursors for a variety of commercially significant products, including dyes, agrochemicals, and pharmaceuticals.[2]
Molecular Structure and Physicochemical Properties
The molecular structure of N,N-Diethyl-O-nitroaniline is fundamental to its chemical behavior. The proximity of the bulky diethylamino group to the nitro group can induce steric hindrance, potentially affecting the planarity of the molecule and influencing its reactivity and intermolecular interactions.
Caption: 2D Chemical Structure of N,N-Diethyl-O-nitroaniline.
| Property | Value | Source |
| IUPAC Name | N,N-diethyl-2-nitroaniline | [1] |
| CAS Number | 2216-17-3 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of N,N-Diethyl-O-nitroaniline
The synthesis of N,N-Diethyl-O-nitroaniline can be approached through several synthetic strategies. The most direct routes involve either the N-alkylation of 2-nitroaniline or the nucleophilic aromatic substitution of an ortho-halonitrobenzene. The latter is often preferred in industrial settings due to the availability of precursors.[2]
Recommended Synthetic Route: Nucleophilic Aromatic Substitution
This protocol details the synthesis of N,N-Diethyl-O-nitroaniline from 2-chloronitrobenzene and diethylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by diethylamine.[3][4]
Caption: Experimental workflow for the synthesis of N,N-Diethyl-O-nitroaniline.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Materials:
-
2-Chloronitrobenzene (1.0 eq)
-
Diethylamine (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol (or another suitable polar aprotic solvent)
-
Pressure-rated reaction vessel with magnetic stirring and temperature control
Procedure:
-
Charging the Reactor: In a pressure-rated reaction vessel, combine 2-chloronitrobenzene, anhydrous potassium carbonate, and ethanol.
-
Addition of Diethylamine: Cool the mixture in an ice bath and slowly add diethylamine. The use of excess diethylamine serves both as a reactant and a scavenger for the HCl byproduct, although the primary acid scavenger is potassium carbonate.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 150-180 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique, such as TLC or GC-MS. The reaction may require several hours to reach completion.
-
Work-up: After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.
-
Isolation of Crude Product: Filter the reaction mixture to remove the inorganic salts (KCl and excess K₂CO₃). Wash the solids with a small amount of ethanol. Combine the filtrate and washings.
-
Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator. The remaining residue is the crude N,N-Diethyl-O-nitroaniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N,N-Diethyl-O-nitroaniline.
Causality and Self-Validation:
-
Pressure Vessel: The use of a sealed pressure vessel is necessary to maintain the volatile diethylamine in the reaction mixture at elevated temperatures.
-
Base: Potassium carbonate is a crucial component that neutralizes the hydrochloric acid generated during the substitution reaction, driving the equilibrium towards the product.
-
Excess Diethylamine: Using an excess of the nucleophile ensures a high conversion of the starting 2-chloronitrobenzene.
-
Monitoring: Regular monitoring of the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.
Reactivity and Potential Applications
The reactivity of N,N-Diethyl-O-nitroaniline is governed by the interplay of its functional groups.
-
Amino Group: The diethylamino group, despite being ortho to a strong electron-withdrawing group, can still undergo reactions typical of tertiary anilines, although its nucleophilicity is significantly reduced.
-
Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of subsequent chemical transformations. This would form N¹,N¹-diethylbenzene-1,2-diamine, a valuable building block for the synthesis of heterocyclic compounds such as benzimidazoles.
-
Aromatic Ring: The aromatic ring is activated towards nucleophilic attack due to the nitro group but deactivated towards electrophilic aromatic substitution.
Potential Applications:
While specific, large-scale applications for N,N-Diethyl-O-nitroaniline are not widely documented, its structure suggests several potential uses in research and development:
-
Intermediate for Dyes and Pigments: The chromophoric nature of the nitroaniline core makes it a candidate for the synthesis of specialized dyes.[2]
-
Precursor in Pharmaceutical Synthesis: As a substituted diamine precursor, it could be used in the synthesis of biologically active heterocyclic compounds.[2]
-
Solvatochromic Probes: The para-isomer, N,N-diethyl-4-nitroaniline, is known for its use as a solvatochromic probe to study solvent polarity.[5][6] The ortho-isomer may exhibit similar properties, making it a candidate for studies in physical organic chemistry.
Conclusion
N,N-Diethyl-O-nitroaniline is a specialty chemical with a distinct set of properties derived from the ortho-positioning of its diethylamino and nitro functional groups. This guide has provided a detailed overview of its structure, physicochemical properties, a robust synthesis protocol, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely synthesize and effectively utilize this compound in their work. Further research into the specific applications of this molecule, particularly in the areas of materials science and medicinal chemistry, is warranted.
References
- Google Patents. Process for preparing nitroaniline derivatives. US5466871A.
-
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available from: [Link]
- Google Patents. Method for preparing N-methyl paranitroaniline. CN101580473B.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222853, N,N-Diethyl-2-nitroaniline. Available from: [Link]
-
ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and (right) 4-nitrophenol and 4-nitroanisole. Available from: [Link]
-
ChemSynthesis. 4,5-diethyl-2-nitroaniline. Available from: [Link]
-
National Center for Biotechnology Information. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Available from: [Link]
-
Reichardt, C. (2011). Solvatochromism as a new tool to distinguish structurally similar compounds. Pure and Applied Chemistry, 83(8), 1545-1556. Available from: [Link]
- Google Patents. Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.
-
Wikipedia. 2-Nitrochlorobenzene. Available from: [Link]
-
ResearchGate. Vapor-phase synthesis of N,N-diethyl aniline. Available from: [Link]
-
ResearchGate. Substituted Anilines as Solvatochromic Probes. Available from: [Link]
-
ACS Publications. Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline. Available from: [Link]
-
Organic Syntheses. o-NITROANILINE. Available from: [Link]
-
Cheméo. Chemical Properties of N,N-Diethyl-p-nitroaniline (CAS 2216-15-1). Available from: [Link]
-
National Center for Biotechnology Information. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available from: [Link]
-
ChemSrc. 2-Nitroaniline. Available from: [Link]
-
Connect KNOWLEDGE. Using new solvatochromic parameters to investigate dye–solvent interactions. Available from: [Link]
-
ResearchGate. Tandem reaction of 2-nitroaniline with benzyl alcohol under the optimized reaction conditions. Available from: [Link]
-
ResearchGate. Principles and Applications of Solvatochromism. Available from: [Link]
-
Carl Roth. Safety Data Sheet: 2-Nitroaniline. Available from: [Link]
-
Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%. Available from: [Link]
-
ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Available from: [Link]
-
Organic Syntheses. m-NITROPHENOL. Available from: [Link]
Sources
- 1. N,N-Diethyl-2-nitroaniline | C10H14N2O2 | CID 222853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 3. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

